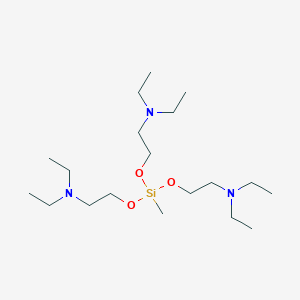
Bis(dichlorosilyl)methane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(dichlorosilyl)methane, also known as BDCSM, is a chemical compound that has been widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and reacts with water to produce hydrochloric acid. BDCSM has been found to have many useful properties that make it a valuable tool in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Catalysis in Silylation Reactions : Bis(dichlorosilyl)methane undergoes reactions such as double hydrosilylation and dehydrogenative double silylation with alkynes. This process results in the formation of cyclic products like 1,1,3,3-tetrachloro-1,3-disilacyclopentanes and 1,1,3,3-tetrachloro-1,3-disilacyclopent-4-enes, depending on the molecular structures involved (Phan et al., 2006).
Chromogenic-Sensing Applications : Oxidized bis(indolyl)methane, which includes this compound as a component, acts as a selective colorimetric sensor for fluoride ions in aprotic solvents and for hydrogen sulfate ions in water-containing mediums. This capability is attributed to its deprotonation/protonation processes causing significant color changes (He et al., 2006).
Synthesis of Polysilacarbosilanes : this compound is used in the synthesis of polysilacarbosilanes, which are precursors for silicon carbide-based materials. This is achieved through a process involving the reaction of elemental silicon with methylene chloride and hydrogen chloride (Yeon et al., 1996).
Synthesis of Bioactive Compounds : this compound is involved in the synthesis of bioactive bis(indolyl)methanes through a green reaction process. These compounds demonstrate notable antibacterial and anti-inflammatory activities, suggesting their potential for clinical trials as anti-inflammatory agents (Sarva et al., 2016).
As a Bridging Ligand in Complex Syntheses : this compound is used as a bridging ligand in the synthesis of diiridium, dirhodium, and iridium/rhodium complexes. This application highlights its utility in complex organic and inorganic syntheses (Slaney et al., 2012).
Safety and Hazards
Bis(dichlorosilyl)methane is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage. It may also cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .
Eigenschaften
InChI |
InChI=1S/CH2Cl4Si2/c2-6(3)1-7(4)5/h1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDRMXBTLIZHHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C([Si](Cl)Cl)[Si](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18081-42-0 |
Source


|
| Record name | Bis(dichlorosilyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of bis(dichlorosilyl)methane in platinum-catalyzed double silylations of alkynes?
A1: this compound acts as a silicon source in these reactions. [] The platinum catalyst facilitates the addition of two silyl groups from this compound across the triple bond of an alkyne. This results in the formation of a 1,2-disilylated alkene product. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,7-Naphthalenedisulfonic acid, 5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-](/img/structure/B95628.png)











